A Technical Guide to 2-Methoxy-5-methylpyridine-3-boronic acid: Synthesis, Application, and Significance in Drug Discovery
A Technical Guide to 2-Methoxy-5-methylpyridine-3-boronic acid: Synthesis, Application, and Significance in Drug Discovery
This guide provides an in-depth technical overview of 2-Methoxy-5-methylpyridine-3-boronic acid, a key building block in modern medicinal chemistry. We will explore its chemical properties, synthesis, and pivotal role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile reagent.
Core Characteristics and Physicochemical Properties
2-Methoxy-5-methylpyridine-3-boronic acid, identified by the CAS number 1029654-27-0 , is a substituted pyridinylboronic acid.[1] Boronic acids are distinguished by a carbon-boron bond, which imparts unique reactivity, making them indispensable in synthetic organic chemistry.[2][3][4][5] The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[6]
The presence of the methoxy and methyl groups on the pyridine ring influences the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity in cross-coupling reactions. The boronic acid moiety serves as the reactive handle for palladium-catalyzed C-C bond formation.
Table 1: Physicochemical Properties of 2-Methoxy-5-methylpyridine-3-boronic acid
| Property | Value | Source |
| CAS Number | 1029654-27-0 | [1] |
| Molecular Formula | C₇H₁₀BNO₃ | [1] |
| Purity | Typically ≥95% | [1] |
| Form | Lyophilized powder | [1] |
Synthesis Pathway
The synthesis of heteroaryl boronic acids like 2-Methoxy-5-methylpyridine-3-boronic acid typically involves the lithiation of a halogenated pyridine precursor followed by quenching with a trialkyl borate and subsequent acidic hydrolysis. This method leverages the reactivity of organolithium reagents to introduce the boronic acid functionality.
Below is a plausible synthetic workflow for 2-Methoxy-5-methylpyridine-3-boronic acid, extrapolated from standard methodologies for preparing similar boronic acids.
Caption: Plausible synthetic pathway for 2-Methoxy-5-methylpyridine-3-boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and boronic acids are key reagents in this transformation.[7][8] This reaction is widely used in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs).[2][3][4]
The reaction involves the palladium-catalyzed coupling of a boronic acid with an organohalide. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of 2-Methoxy-5-methylpyridine-3-boronic acid with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
2-Methoxy-5-methylpyridine-3-boronic acid (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Methoxy-5-methylpyridine-3-boronic acid, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[7]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature typically ranging from 80-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Discovery
Boron-containing compounds, particularly boronic acids, have emerged as a significant class of molecules in drug discovery.[3][4][5] The first FDA-approved drug containing a boronic acid was Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma.[2][3] This milestone spurred further research into the therapeutic potential of boronic acid derivatives.
2-Methoxy-5-methylpyridine-3-boronic acid is a valuable building block for the synthesis of novel compounds with potential biological activity. The pyridine moiety is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents via the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for screening.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling 2-Methoxy-5-methylpyridine-3-boronic acid.
Table 2: Safety and Handling Information
| Aspect | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | [9][10][11] |
| Handling | Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. | [9][10][12] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [9][11] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [9][11] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [9][11] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Long-term storage at -20°C to -80°C is recommended. Avoid repeated freeze-thaw cycles. | [1][12] |
Conclusion
2-Methoxy-5-methylpyridine-3-boronic acid is a valuable and versatile reagent in synthetic organic chemistry, particularly for the construction of complex molecules in drug discovery. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient formation of C-C bonds, enabling the synthesis of diverse libraries of pyridine-containing compounds. A thorough understanding of its properties, synthesis, and reaction conditions is essential for its effective application in the laboratory.
References
- 2-Methoxy-5-methylpyridine-3-boronicacid - Cusabio.
- 2-Methoxy-3-methylpyridine-5-boronic acid, min 97%, 5 grams.
- 2-Methoxy-3-methylpyridine-5-boronic acid - AOBChem.
- 2-Methoxy-3-(trifluoromethyl)pyridine-5-boronic acid - CymitQuimica.
- SAFETY DATA SHEET - 2-Methoxypyridine-3-boronic acid.
- (2-Methoxypyrimidin-5-yl)boronic acid-SDS-MedChemExpress.
- 2-Methoxy-3-(trifluoromethyl)pyridine-5-boronic acid - Frontier Specialty Chemicals.
- 2-Methoxy-5-methyl-pyridine-3-boronic acid, pinacol ester - Safety D
- SAFETY D
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.
- 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester - Apollo Scientific.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
- 2-methoxy-4-methylpyridine-5-boronic acid (C7H10BNO3) - PubChemLite.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central.
- 2-Methoxy-5-methylpyridine-3-boronic acid - Sigma-Aldrich.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxyl
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
Sources
- 1. cusabio.com [cusabio.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
